2-(benzenesulfonamido)ethyl N-(methoxymethyl)carbamate
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Overview
Description
2-(Benzenesulfonamido)ethyl N-(methoxymethyl)carbamate is a chemical compound that has garnered attention in scientific research due to its potential therapeutic applications. This compound is characterized by the presence of a benzenesulfonamido group and a methoxymethyl carbamate group, which contribute to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(benzenesulfonamido)ethyl N-(methoxymethyl)carbamate typically involves the reaction of benzenesulfonamide with ethylene oxide to form 2-(benzenesulfonamido)ethanol. This intermediate is then reacted with methoxymethyl isocyanate to yield the final product. The reaction conditions often require a controlled temperature and the presence of a suitable solvent to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and precise control of reaction parameters ensures high yield and purity of the final product. Additionally, industrial methods may incorporate purification steps such as recrystallization or chromatography to achieve the desired quality.
Chemical Reactions Analysis
Types of Reactions
2-(Benzenesulfonamido)ethyl N-(methoxymethyl)carbamate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form sulfonic acid derivatives.
Reduction: Reduction reactions can convert the carbamate group into an amine group.
Substitution: The benzenesulfonamido group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfonic acids, while reduction can produce amines .
Scientific Research Applications
2-(Benzenesulfonamido)ethyl N-(methoxymethyl)carbamate has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a protecting group for amines.
Biology: The compound is studied for its potential as a biochemical probe.
Medicine: Research is ongoing to explore its therapeutic potential, particularly in the development of new drugs.
Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of other compounds.
Mechanism of Action
The mechanism of action of 2-(benzenesulfonamido)ethyl N-(methoxymethyl)carbamate involves its interaction with specific molecular targets. The benzenesulfonamido group can form hydrogen bonds with biological molecules, while the carbamate group can undergo hydrolysis to release active intermediates. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects .
Comparison with Similar Compounds
Similar Compounds
- 2-(Benzenesulfonamido)ethyl carbamate
- N-(Methoxymethyl)carbamate derivatives
- Benzenesulfonamide derivatives
Uniqueness
2-(Benzenesulfonamido)ethyl N-(methoxymethyl)carbamate is unique due to the presence of both benzenesulfonamido and methoxymethyl carbamate groups. This combination imparts distinct chemical properties and reactivity, making it valuable in various applications.
Properties
IUPAC Name |
2-(benzenesulfonamido)ethyl N-(methoxymethyl)carbamate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16N2O5S/c1-17-9-12-11(14)18-8-7-13-19(15,16)10-5-3-2-4-6-10/h2-6,13H,7-9H2,1H3,(H,12,14) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DRMZCBFETHONDG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCNC(=O)OCCNS(=O)(=O)C1=CC=CC=C1 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16N2O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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